5-(Difluoromethyl)-1,2-oxazole-3-carbaldehyde
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Overview
Description
Difluoromethylation is a process that introduces a difluoromethyl group into a molecule . This process has been used in various fields of research, including the development of pharmaceuticals . The difluoromethyl group can be added to a molecule through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .
Synthesis Analysis
The synthesis of compounds containing the difluoromethyl moiety has been reported using various methods, including deoxofluorination of aldehydes with SF4, DAST (N,N-diethylaminosulfur trifluoride) and its derivatives, as well as nucleophilic, electrophilic, and radical difluoromethylations .Chemical Reactions Analysis
Difluoromethylation reactions have been accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions . Electrophilic fluorinating reagents of the N–F class have revolutionized the incorporation of fluorine atoms into both pharmaceutically- and agrochemically-important substrates .Physical and Chemical Properties Analysis
The physical and chemical properties of a difluoromethylated compound can be influenced by the presence of the difluoromethyl group. This group can induce conformational changes and dipole moments, along with increasing the acidity of neighboring groups .Mechanism of Action
The mechanism of action of difluoromethylated compounds can vary depending on the specific compound. For example, Eflornithine, a difluoromethylated compound, is a “suicide inhibitor,” irreversibly binding to ornithine decarboxylase (ODC) and preventing the natural substrate ornithine from accessing the active site .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(difluoromethyl)-1,2-oxazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2/c6-5(7)4-1-3(2-9)8-10-4/h1-2,5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNLNHNNTSWGTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C=O)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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